molecular formula C7H7NO B14154105 2-Methylidene-3-oxocyclopentane-1-carbonitrile CAS No. 82093-32-1

2-Methylidene-3-oxocyclopentane-1-carbonitrile

Cat. No.: B14154105
CAS No.: 82093-32-1
M. Wt: 121.14 g/mol
InChI Key: DPAMNLOHRQBZPH-UHFFFAOYSA-N
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Description

2-Methylidene-3-oxocyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a nitrile group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-3-oxocyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with a suitable nitrile source under specific conditions. One common method involves the use of a base to deprotonate the cyclopentanone, followed by the addition of a nitrile source to form the desired product. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-3-oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylidene-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylidene-3-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidene-3-oxocyclopentane-1-carbonitrile is unique due to its combination of a nitrile group and a methylene group on a cyclopentane ring.

Properties

CAS No.

82093-32-1

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-methylidene-3-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C7H7NO/c1-5-6(4-8)2-3-7(5)9/h6H,1-3H2

InChI Key

DPAMNLOHRQBZPH-UHFFFAOYSA-N

Canonical SMILES

C=C1C(CCC1=O)C#N

Origin of Product

United States

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